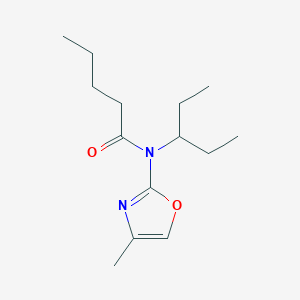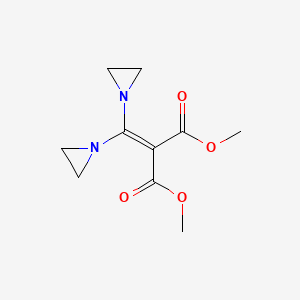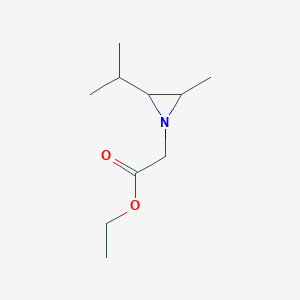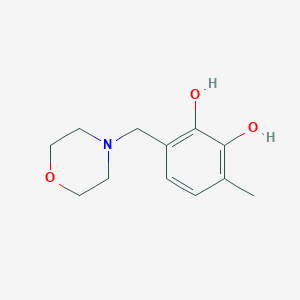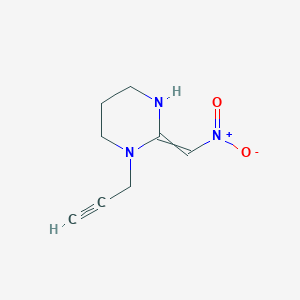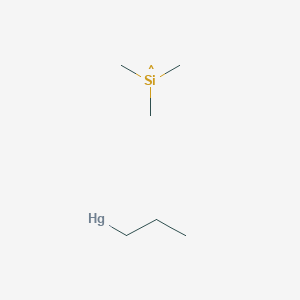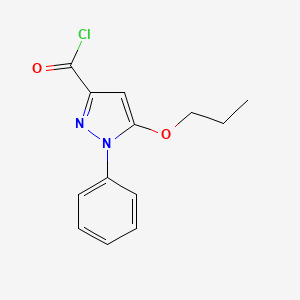
1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a phenyl group at position 1, a propoxy group at position 5, and a carbonyl chloride group at position 3. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Alternatively, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles .
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through palladium-catalyzed coupling reactions of aryl triflates with pyrazole derivatives .
-
Addition of the Propoxy Group: : The propoxy group can be added via nucleophilic substitution reactions using propyl halides under basic conditions .
-
Formation of the Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The phenyl and propoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving mild bases and solvents such as dichloromethane or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
- 1-Methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
1-Phenyl-5-propoxy-1H-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group at position 5 and the carbonyl chloride group at position 3 differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
CAS No. |
53960-19-3 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-phenyl-5-propoxypyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-8-18-12-9-11(13(14)17)15-16(12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
ZGFZYFAQFSGIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


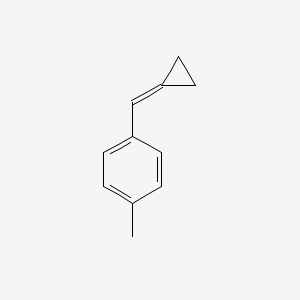
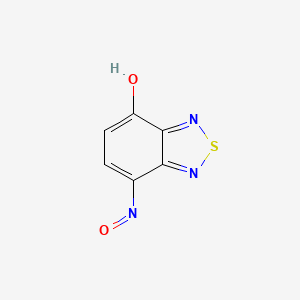
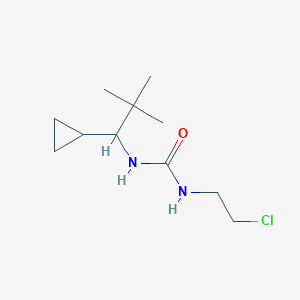
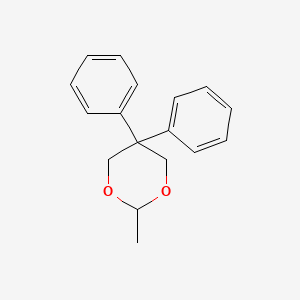
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
